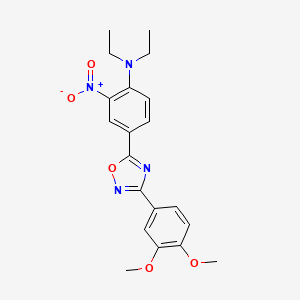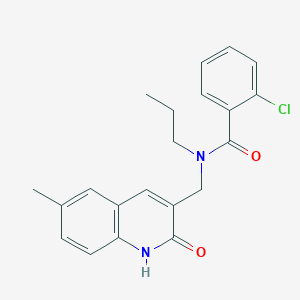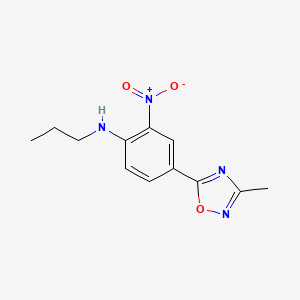
1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BDQ, is a synthetic compound that belongs to the class of quinoline carboxamides. BDQ has been studied extensively due to its potential applications in the field of medicinal chemistry.
作用機序
1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide targets the proton pump of the bacterium, which is responsible for the maintenance of pH balance in the bacterial cell. By inhibiting the proton pump, 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide disrupts the pH balance, leading to the death of the bacterium.
Biochemical and Physiological Effects:
1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to have minimal toxicity in animal studies. It is metabolized in the liver and excreted through the kidneys. 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has also been found to have a low potential for drug-drug interactions.
実験室実験の利点と制限
1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has the advantage of being effective against drug-resistant strains of Mycobacterium tuberculosis, which are difficult to treat with conventional antibiotics. However, 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has the limitation of being a relatively new drug, and more research is needed to fully understand its potential applications and limitations.
将来の方向性
1. Further studies are needed to understand the long-term effects of 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide on human health.
2. Research should be conducted to investigate the potential use of 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in combination with other drugs for the treatment of tuberculosis.
3. More studies are needed to investigate the potential use of 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of other bacterial infections.
4. Research should be conducted to investigate the potential use of 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in the treatment of other diseases, such as cancer.
5. Further studies are needed to investigate the mechanism of action of 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and to identify potential drug targets for future drug development.
In conclusion, 1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a promising compound with potential applications in the field of medicinal chemistry. Its effectiveness against drug-resistant strains of Mycobacterium tuberculosis makes it a valuable addition to the arsenal of drugs available for the treatment of tuberculosis. However, more research is needed to fully understand its potential applications and limitations.
合成法
1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2,4-dimethoxybenzaldehyde with 4-methoxyaniline, followed by cyclization and acylation to form the final product.
科学的研究の応用
1-benzoyl-N-(2,4-dimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been studied for its potential use as an anti-tuberculosis drug. It has been found to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
特性
IUPAC Name |
1-benzoyl-N-(3-bromophenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O2/c24-19-9-4-10-20(15-19)25-22(27)18-11-12-21-17(14-18)8-5-13-26(21)23(28)16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15H,5,8,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQYPTKTCAZYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Br)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


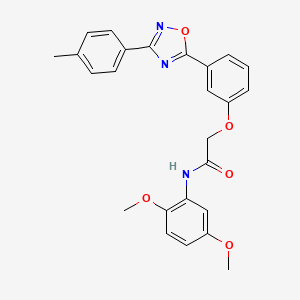
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7689400.png)

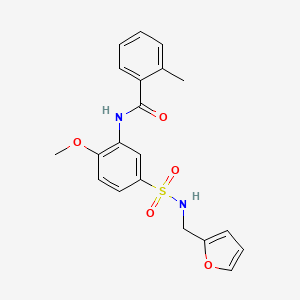
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7689418.png)

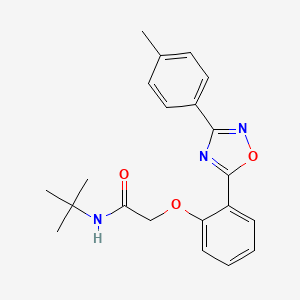
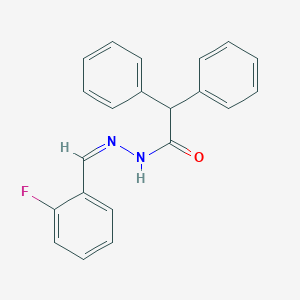
![Methyl 2-[4-(pyridin-3-ylmethylsulfamoyl)phenoxy]acetate](/img/structure/B7689460.png)
